Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)-
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Overview
Description
Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- is a complex organic compound with a unique structure. It is characterized by the presence of a benzoic acid moiety esterified with a butyl group and a cyclopropyl group substituted with a 2-methyl-1-propenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- involves several steps. The starting materials typically include benzoic acid and a cyclopropyl derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful control of reaction parameters. Industrial methods may also include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can result in the formation of alcohols or alkanes.
Substitution: This reaction can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Chrysanthemic acid
- Phenothrin
Uniqueness
Benzoic acid, 3-((((2-2,dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, butyl ester, (1R-trans)- is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a cyclopropyl group and a butyl ester
Properties
CAS No. |
128347-64-8 |
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Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
butyl 3-[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]oxymethyl]benzoate |
InChI |
InChI=1S/C22H30O4/c1-6-7-11-25-20(23)17-10-8-9-16(13-17)14-26-21(24)19-18(12-15(2)3)22(19,4)5/h8-10,12-13,18-19H,6-7,11,14H2,1-5H3/t18-,19+/m1/s1 |
InChI Key |
OCPFEBJMPUQLNQ-MOPGFXCFSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=CC(=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC(=C1)COC(=O)C2C(C2(C)C)C=C(C)C |
Origin of Product |
United States |
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